molecular formula C9H9N5O B578002 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 1260740-36-0

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B578002
M. Wt: 203.205
InChI Key: OXSVHCZVQQHOLA-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile, also known as AMPP, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which plays a crucial role in several cellular processes, including cell differentiation, proliferation, and apoptosis. The purpose of

Mechanism Of Action

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile exerts its pharmacological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that plays a critical role in several signaling pathways. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting GSK-3, 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile can modulate several cellular processes, including cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of amyloid beta peptide in Alzheimer's disease, and regulate mood and behavior in bipolar disorder. Additionally, 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile has been found to modulate several signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile has several advantages as a research tool, including its high potency and selectivity for GSK-3 inhibition. However, it also has some limitations, including its poor solubility in aqueous solutions and potential off-target effects. Therefore, researchers need to carefully consider the appropriate concentration and duration of 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile treatment in their experiments.

Future Directions

There are several future directions for research on 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile. Another area of interest is the investigation of the role of GSK-3 in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile could improve its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile involves several steps, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-1-methyl-3-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile in the presence of a base to give the desired product, 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and bipolar disorder. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile has been found to reduce the accumulation of amyloid beta peptide, which is a hallmark of the disease. In bipolar disorder, 5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile has been shown to regulate mood and behavior by modulating the activity of GSK-3.

properties

IUPAC Name

5-amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-5-3-7(13-15-5)8-6(4-10)9(11)14(2)12-8/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSVHCZVQQHOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN(C(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733715
Record name 5-Amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carbonitrile

CAS RN

1260740-36-0
Record name 5-Amino-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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